molecular formula C27H22ClN3O2 B6515229 1-[(3-chlorophenyl)methyl]-6-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one CAS No. 931335-61-4

1-[(3-chlorophenyl)methyl]-6-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one

Cat. No. B6515229
CAS RN: 931335-61-4
M. Wt: 455.9 g/mol
InChI Key: GFSFUFJOAZHBRC-UHFFFAOYSA-N
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Description

This compound is a derivative of quinolinone, which is a class of compounds known for their diverse pharmacological activities . It also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound. Compounds containing the 1,2,4-oxadiazole ring are known for their diverse pharmacological effects .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Density functional theory could be used to optimize the molecular structure and provide insights into the most stable conformation .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined through experimental methods. These might include determining its melting point, boiling point, solubility in various solvents, and its spectral properties (IR, UV-Vis, NMR, etc.) .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Isoxazole derivatives, for example, have been found to have immunoregulatory properties .

Future Directions

The future directions for research on this compound would likely involve further exploration of its pharmacological activities and potential therapeutic applications. It could also involve the synthesis of analogs to explore structure-activity relationships .

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-6-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O2/c1-3-18-9-12-24-22(14-18)25(32)23(16-31(24)15-19-5-4-6-21(28)13-19)27-29-26(30-33-27)20-10-7-17(2)8-11-20/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSFUFJOAZHBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)C)CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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